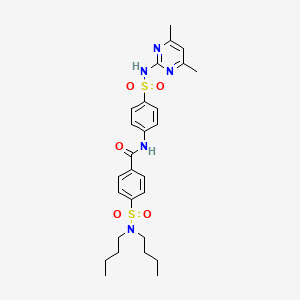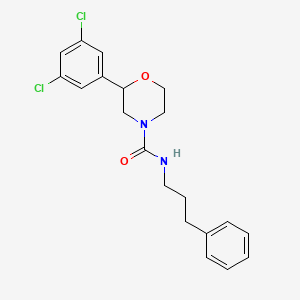
2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide, also known as SDZ 220-581, is a synthetic compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, oncology, and immunology.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have synthesized a series of compounds including 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide derivatives, showing significant antibacterial and antifungal activities. These compounds were evaluated against various bacterial and fungal strains, highlighting their potential as antimicrobial agents. The study specifically mentions the high antibacterial activity of certain derivatives against Streptococcus epidermidis, compared with standard antibiotics like Ciprofloxacin (Idhayadhulla et al., 2014).
Antiobesity and CB1 Receptor Antagonism
Compounds related to the specified chemical structure have been explored for their antiobesity activity through CB1 receptor antagonism. One study synthesized diaryl dihydropyrazole-3-carboxamides, showing significant in vivo body weight reduction attributed to their action as CB1 antagonists. These findings are supported by molecular modeling studies indicating interactions with the CB1 receptor, suggesting the potential for developing antiobesity treatments (Srivastava et al., 2007).
Luminescent Properties of Complexes
Another area of research focuses on the luminescent properties of rhenium(I) N-heterocyclic carbene complexes containing aromatic diimine ligands. These complexes exhibit promising photophysical properties, which could be leveraged in the development of new materials for optical applications. The study highlights the synthesis, excited-state properties, and molecular structures of these complexes, offering insights into their luminescent mechanisms (Xue et al., 1998).
Corrosion Inhibition
Research into the corrosion inhibition properties of morpholine and piperazine-based carboxamide derivatives for mild steel in HCl medium has demonstrated the effectiveness of these compounds in protecting metal surfaces. The inhibition efficiency of these molecules correlates with their concentration and temperature, showcasing their potential in industrial applications to prevent metal corrosion (Nnaji et al., 2017).
properties
IUPAC Name |
2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O2/c21-17-11-16(12-18(22)13-17)19-14-24(9-10-26-19)20(25)23-8-4-7-15-5-2-1-3-6-15/h1-3,5-6,11-13,19H,4,7-10,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIAMJRRSGMMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCCCC2=CC=CC=C2)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

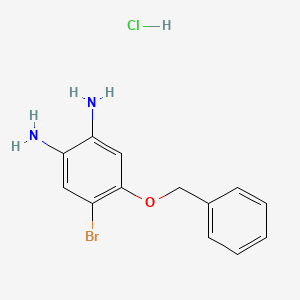
![3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B2681275.png)
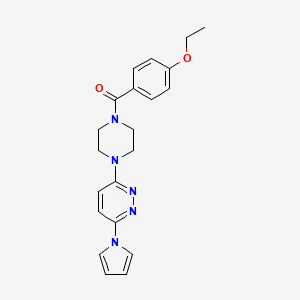
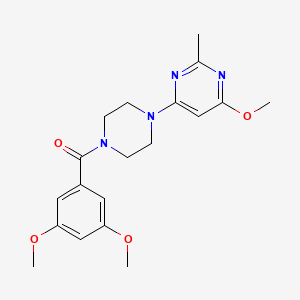
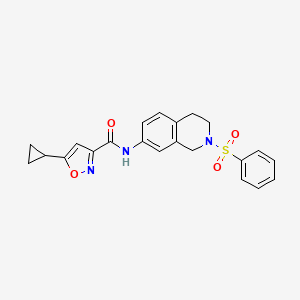
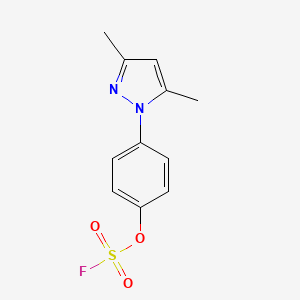
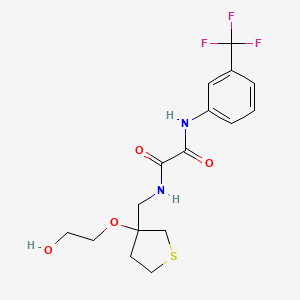
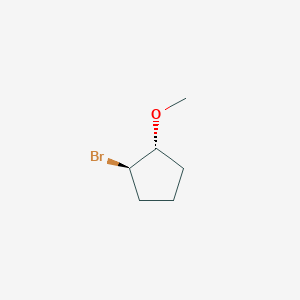
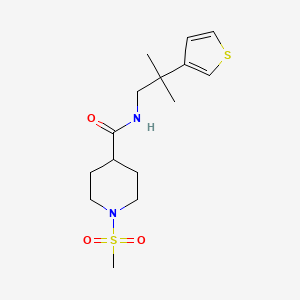
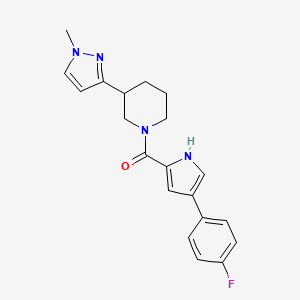
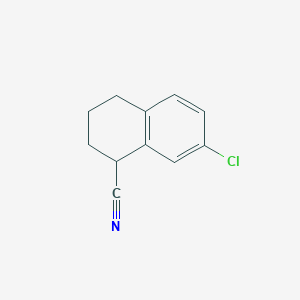
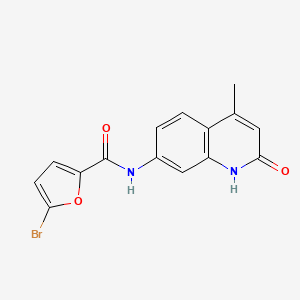
![4-Methoxy-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2681293.png)
